molecular formula C11H12N2O3 B589734 (R)-5-(4-Hydroxyphenyl)-5-ethylhydantoin CAS No. 65567-33-1

(R)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

Cat. No.: B589734
CAS No.: 65567-33-1
M. Wt: 220.228
InChI Key: LZFIVJCLUUNXKT-LLVKDONJSA-N
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Description

®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydantoin ring substituted with a hydroxyphenyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-(4-Hydroxyphenyl)-5-ethylhydantoin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydantoin derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted hydantoins, which can have different functional groups attached to the phenyl ring or the hydantoin core.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and proteins can provide insights into biological pathways and mechanisms.

Medicine

Medically, ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-5-(4-Hydroxyphenyl)-5-ethylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethyl group may also play a role in modulating the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Hydroxyphenyl)lactate: This compound shares a similar hydroxyphenyl group but differs in its lactate structure.

    (4-Hydroxyphenyl)diphenylphosphine: Another compound with a hydroxyphenyl group, but with a phosphine moiety instead of a hydantoin ring.

Uniqueness

®-5-(4-Hydroxyphenyl)-5-ethylhydantoin is unique due to its specific combination of a hydantoin ring with a hydroxyphenyl and ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5R)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFIVJCLUUNXKT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653205
Record name (5R)-5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65567-33-1
Record name (5R)-5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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